

Rapamycin and Metformin: A Comparative Analysis of a Longevity Duo

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A deep dive into the experimental data surrounding two of the most promising anti-aging compounds.

In the quest to extend healthy lifespan, two drugs have consistently captured the attention of the scientific community: Rapamycin, an mTOR inhibitor, and Metformin, a first-line treatment for type 2 diabetes. Both have demonstrated the potential to modulate the aging process in various model organisms. This guide provides a comprehensive comparison of their efficacy in extending lifespan, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular pathways.

Quantitative Efficacy on Lifespan: A Head-to-Head Comparison

Experimental studies, particularly those conducted by the Interventions Testing Program (ITP), have provided robust data on the effects of Rapamycin and Metformin on the lifespan of genetically heterogeneous mice. The data consistently demonstrates that Rapamycin has a more pronounced and reproducible effect on lifespan extension compared to Metformin.

Rapamycin Lifespan Data

Rapamycin has been shown to extend both median and maximum lifespan in mice, with its effects being dose-dependent and exhibiting some sex-specific differences. Higher doses have generally resulted in greater lifespan extension.



Study Reference	Mouse Strain	Dosage	Age at Start of Treatment	Median Lifespan Extension (Male)	Median Lifespan Extension (Female)	Maximum Lifespan Extension
Harrison et al., 2009	UM-HET3	14 ppm in diet	20 months	9%	14%	Statistically significant increase
Miller et al., 2011	UM-HET3	14 ppm in diet	9 months	10%	18%	16% (male), 13% (female) at 90th percentile
Miller et al., 2014	UM-HET3	42 ppm in diet	9 months	23%	26%	8% (male), 11% (female) at 90th percentile
Bitto et al., 2016	C57BL/6J	42 ppm in diet (transient)	20 months	~23%	~26%	Not specified
Strong et al., 2020	UM-HET3	42 ppm in diet	20 months	11% (continuou s)	15% (continuou s)	Not specified

Metformin Lifespan Data

The effect of Metformin on the lifespan of healthy, non-diabetic mice is less clear-cut than that of Rapamycin. Study outcomes have been variable, with some showing a modest lifespan extension, while others report no significant effect or even a negative impact at higher doses.[1]



Study Reference	Mouse Strain	Dosage	Age at Start of Treatment	Median Lifespan Extension (Male)	Median Lifespan Extension (Female)	Maximum Lifespan Extension
Martin- Montalvo et al., 2013	C57BL/6	0.1% w/w in diet	Middle age	5.8%	Not tested	Not specified
Anisimov et al., 2011	HER-2/neu transgenic	100 mg/kg in drinking water	2 months	-	8%	Not specified
Smith et al., 2010	Fischer 344 rats	1500 ppm in diet	10 months	No significant effect	Not tested	No significant effect
ITP Studies (various)	UM-HET3	Various	Various	Inconsisten t and not significant	Inconsisten t and not significant	Inconsisten t and not significant

Combination Therapy: Rapamycin and Metformin

Emerging research suggests that a combination of Rapamycin and Metformin may offer synergistic benefits. Metformin has been observed to mitigate some of the negative metabolic side effects of Rapamycin, such as insulin resistance. One study found that the combination of rapamycin and metformin increased mouse lifespan by 23% in males and 26% in females.

Signaling Pathways

The distinct mechanisms of action of Rapamycin and Metformin underpin their effects on aging. Rapamycin primarily inhibits the mechanistic target of rapamycin (mTOR) pathway, while Metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).

Caption: The mTOR signaling pathway, a central regulator of cell growth and metabolism, is inhibited by Rapamycin.



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References

- 1. The TAME Trial: Targeting Aging with Metformin [nutritionfacts.org]
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